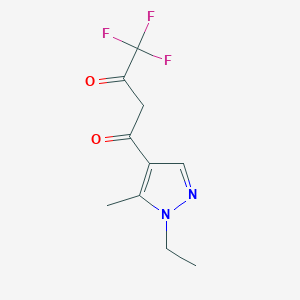

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione

Description

Molecular Formula: C₉H₉F₃N₂O₂

Molecular Weight: 234.18 g/mol

Structural Features: This compound consists of a 1,3-diketone backbone (4,4,4-trifluorobutane-1,3-dione) substituted with a 1-ethyl-5-methylpyrazole moiety at the 1-position. The trifluoromethyl group enhances electron-withdrawing properties, while the pyrazole ring introduces nitrogen-based coordination sites .

For example, Co(I)Pce catalysts and bases like DBN (1,5-diazabicyclo[4.3.0]non-5-ene) are used to eliminate HBr from brominated precursors, yielding substituted 1,3-diketones .

Applications: Such compounds are intermediates in pharmaceuticals, agrochemicals, and materials science. The pyrazole group may enhance binding to biological targets, while the trifluoromethyl group improves metabolic stability .

Properties

IUPAC Name |

1-(1-ethyl-5-methylpyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O2/c1-3-15-6(2)7(5-14-15)8(16)4-9(17)10(11,12)13/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSVSWZMNAQQWNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C(=O)CC(=O)C(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-keto esters or β-diketones under acidic conditions.

Introduction of Substituents: Ethyl and methyl groups are introduced through subsequent substitution reactions.

Trifluorination: The trifluorobutane-1,3-dione moiety is introduced through a trifluoromethylation reaction, often using reagents like trifluoromethyl iodide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are also employed to minimize environmental impact and improve yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups on the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

Substitution: Nucleophiles like ammonia or amines, and leaving groups such as halides.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Substituted pyrazoles or other heterocyclic compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.

Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione exerts its effects involves its interaction with specific molecular targets. The trifluorobutane-1,3-dione moiety can bind to enzymes or receptors, altering their activity. The pyrazole ring may interact with nucleophilic sites in biological molecules, leading to inhibition or activation of certain pathways.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares key structural and functional attributes of the target compound with its analogues:

Electronic Effects

- The pyrazole-substituted compound (target) exhibits enhanced electron-withdrawing and coordination capabilities due to the nitrogen-rich heterocycle. This contrasts with phenyl- or furyl-substituted diones , where aromatic π-systems dominate electronic properties .

- The trifluoromethyl group in all analogues increases acidity of the diketone protons (pKa ~ 4–6), facilitating enolate formation for nucleophilic reactions .

Steric and Solubility Considerations

- Bulky substituents (e.g., 9-ethylcarbazol-3-yl ) reduce solubility in polar solvents but improve thermal stability, making them suitable for materials science .

Pharmaceutical Intermediates

The target compound’s pyrazole moiety is structurally analogous to bioactive molecules like COX-2 inhibitors. Its trifluoromethyl group may reduce metabolic degradation, a feature shared with 1-(4-methylphenyl)-dione , which is used in anticancer agent synthesis .

Material Science

Carbazole-substituted diones (e.g., from ) are employed in OLEDs due to their fluorescence, while the target compound’s smaller heterocycle might favor charge transport in conductive polymers .

Biological Activity

The compound 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione represents a unique class of pyrazole derivatives that have garnered attention in medicinal chemistry due to their potential biological activities. This article provides an in-depth analysis of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant research findings.

The molecular structure of the compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈F₃N₂O₂ |

| Molecular Weight | 232.17 g/mol |

| IUPAC Name | This compound |

| CAS Number | [Not available] |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The pyrazole ring is known for its role in enzyme inhibition and receptor modulation. Research indicates that compounds containing pyrazole moieties can exhibit:

- Antioxidant Activity : By scavenging free radicals and reducing oxidative stress.

- Anti-inflammatory Properties : Inhibition of pro-inflammatory cytokines and pathways.

- Anticancer Effects : Induction of apoptosis in various cancer cell lines through modulation of cell signaling pathways.

Antioxidant Activity

Studies have shown that derivatives of pyrazole can significantly reduce oxidative stress markers in vitro. For example, a study demonstrated that the presence of trifluoromethyl groups enhances the electron-withdrawing ability, which increases the compound's capacity to donate electrons and neutralize free radicals.

Anti-inflammatory Effects

Research has indicated that the compound may inhibit cyclooxygenase (COX) enzymes involved in prostaglandin synthesis. This inhibition leads to reduced inflammation and pain relief in animal models.

Anticancer Properties

In vitro studies have reported that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism involves:

- Induction of apoptosis via caspase activation.

- Disruption of cell cycle progression.

A specific case study involving breast cancer cells showed a significant reduction in cell viability when treated with this compound at varying concentrations (IC50 values ranged from 10 to 30 µM).

Case Studies

-

Case Study on Anticancer Activity :

- Objective : Evaluate the cytotoxic effects on MCF-7 breast cancer cells.

- Methodology : Cells were treated with different concentrations of the compound for 24 hours.

- Results : A dose-dependent decrease in cell viability was observed with an IC50 value determined at approximately 20 µM.

-

Case Study on Anti-inflammatory Effects :

- Objective : Assess the impact on COX enzyme activity.

- Methodology : In vitro assays were conducted using human peripheral blood mononuclear cells (PBMCs).

- Results : Significant inhibition of COX-2 expression was noted at concentrations above 15 µM.

Q & A

Q. What are the recommended synthetic routes for 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione in laboratory settings?

A common approach involves HBr elimination from precursor halogenated compounds using bases like DBN (1,5-diazabicyclo[4.3.0]non-5-ene). For example, Co(I)Pce-catalyzed reactions under mild conditions (room temperature, inert atmosphere) can yield the trifluorobutane-dione core. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Reaction optimization should focus on solvent choice (e.g., THF or DCM) and stoichiometric ratios to minimize side products .

Q. Which spectroscopic techniques are most reliable for confirming the structural identity of this compound?

- LC-ESI-MS : Determines molecular weight (e.g., m/z 238.16 [M+H]+ observed for analogous compounds) .

- FTIR : Identifies key functional groups (e.g., C=O stretching at ~1613 cm⁻¹, C-F vibrations at 1131–1223 cm⁻¹) .

- NMR : ¹H/¹³C NMR resolves substituents on the pyrazole ring and trifluorobutane-dione moiety. For example, methyl groups typically appear at δ 2.5–3.0 ppm in ¹H NMR .

Q. What storage conditions are optimal for maintaining the compound’s stability?

Store at -20°C in airtight, light-resistant containers under inert gas (argon/nitrogen). Avoid repeated freeze-thaw cycles to prevent degradation. Purity should be verified via HPLC before critical experiments .

Q. How can researchers assess the compound’s purity post-synthesis?

Use HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Purity >98% is recommended for biological assays. For trace impurities, tandem LC-MS/MS provides structural insights .

Q. What solvents are compatible with this compound for experimental applications?

The compound is soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in ethanol or acetone. Avoid protic solvents (water, methanol) for long-term storage due to hydrolysis risks .

Advanced Research Questions

Q. How can discrepancies between spectroscopic data and X-ray crystallography results be resolved?

Cross-validate using SHELX (for crystallographic refinement) and WinGX (for geometry analysis). If NMR signals conflict with crystallographic data (e.g., tautomerism), perform variable-temperature NMR or DFT calculations to identify dominant conformers .

Q. What computational methods predict the reactivity of the trifluorobutane-dione moiety?

- DFT Calculations : Model electrophilic/nucleophilic sites using Gaussian or ORCA software. Focus on Fukui indices for the β-diketone and trifluoromethyl groups.

- Molecular Dynamics : Simulate solvent effects on reactivity (e.g., DMSO vs. water). Pair computational results with experimental kinetic studies .

Q. What strategies mitigate stereochemical challenges in synthesizing enantiomerically pure derivatives?

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) or diastereomeric salt formation with L-tartaric acid.

- Asymmetric Catalysis : Employ chiral ligands (BINAP, Salen) in Co(I)Pce-catalyzed reactions to enhance enantioselectivity .

Q. How can researchers evaluate the compound’s enzyme inhibitory potential in vitro?

Q. What are the implications of fluorinated substituents on the compound’s metabolic stability?

The trifluoromethyl group reduces metabolic degradation by cytochrome P450 enzymes. Assess stability via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.